Entasobulin
Overview
Description
Entasobulin is a small molecule drug known for its potential anticancer activity. It functions primarily as an inhibitor of β-tubulin polymerization and topoisomerase II. This compound has shown substantial in vitro anti-proliferative activities against various cancer cell lines, including those with multidrug resistance phenotypes .
Mechanism of Action
Entasobulin, also known as ZEN-012 or AEZS-112, is a small molecule with several mechanisms of action, primarily used for the treatment of cancers .
Target of Action
This compound primarily targets Topoisomerase II (Top II) and Tubulin . Topoisomerase II is an enzyme that controls the overwinding or underwinding of DNA, while Tubulin is a protein that is the main constituent of microtubules in cells .
Mode of Action
This compound interacts with its targets by inhibiting their functions. It causes DNA fragmentation via the inhibition of Topoisomerase II and prevents the polymerization of Tubulin . These interactions lead to the disruption of normal cellular processes, contributing to its antineoplastic activity .
Biochemical Pathways
It is known that the inhibition of topoisomerase ii and tubulin can disrupt dna replication and cell division, respectively . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the induction of cell death in cancer cells. By inhibiting Topoisomerase II and Tubulin, this compound disrupts critical cellular processes such as DNA replication and cell division . This disruption can lead to apoptosis, or programmed cell death, in cancer cells .
Biochemical Analysis
Biochemical Properties
Entasobulin interacts with key biomolecules such as Topoisomerase II (Top II) and Tubulin . It acts as an inhibitor for both these proteins, disrupting their normal function . The inhibition of Top II and Tubulin leads to the prevention of DNA replication and cell division, respectively, thereby exerting its anti-cancer effects .
Cellular Effects
This compound has significant effects on various types of cells, particularly cancer cells . It influences cell function by disrupting cell signaling pathways and cellular metabolism. By inhibiting Top II and Tubulin, this compound interferes with DNA replication and cell division, leading to cell death . This results in the reduction of tumor growth and potentially the shrinkage of existing tumors .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of β-tubulin polymerization and DNA fragmentation via inhibition of topoisomerase II . These actions disrupt the normal cell cycle, leading to cell death and exerting its antineoplastic activity .
Temporal Effects in Laboratory Settings
Its anti-proliferative activities against cancer cell lines have been observed
Metabolic Pathways
As it inhibits Top II and Tubulin, it likely impacts the pathways these proteins are involved in
Preparation Methods
Synthetic Routes and Reaction Conditions: Entasobulin is synthesized through a series of chemical reactions involving indolizine-glyoxylamide as the core structure. The synthesis typically involves the following steps:
- Formation of the indolizine ring.
- Introduction of the glyoxylamide group.
- Chlorination to introduce the chlorine atom at the desired position.
- Final purification to achieve the desired purity level .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Bulk synthesis of the indolizine-glyoxylamide intermediate.
- Large-scale chlorination and purification.
- Quality control to ensure the compound meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions: Entasobulin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents into the molecule, altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Entasobulin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study β-tubulin polymerization and topoisomerase II inhibition.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating various cancers, including lymphoma and solid tumors.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in drug discovery
Comparison with Similar Compounds
Entasobulin is unique due to its dual mechanism of action, targeting both β-tubulin and topoisomerase II. Similar compounds include:
Vinblastine: Inhibits microtubule formation and is used to treat certain cancers.
Paclitaxel: A natural product that stabilizes microtubules and has anti-tumor activity.
Crolibulin: An inhibitor of small molecule tubulin polymerization with potential anticancer activity.
These compounds share similar mechanisms but differ in their specific targets and effects, making this compound a unique and valuable compound in cancer research and therapy .
Properties
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-2-oxo-N-quinolin-6-ylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18ClN3O2/c27-19-9-7-17(8-10-19)15-30-16-22(21-5-1-2-6-24(21)30)25(31)26(32)29-20-11-12-23-18(14-20)4-3-13-28-23/h1-14,16H,15H2,(H,29,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIUXAHLYIPHOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)C(=O)NC4=CC5=C(C=C4)N=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501921-61-5 | |
Record name | Entasobulin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501921615 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[1-(4-Chloro-benzyl)1H-indol-3-yl]-2-oxo-N-quinolin-6-yl-acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ENTASOBULIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TB77GU6BFO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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